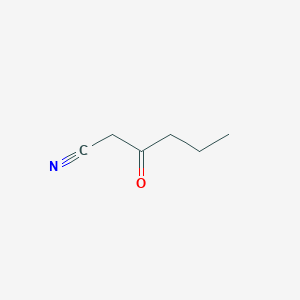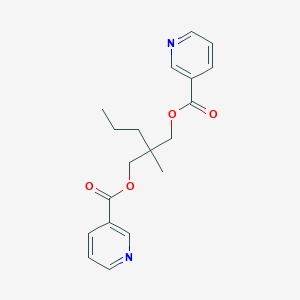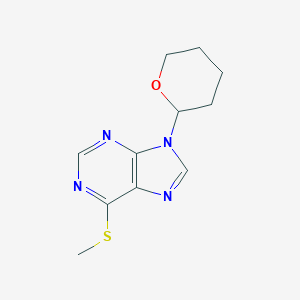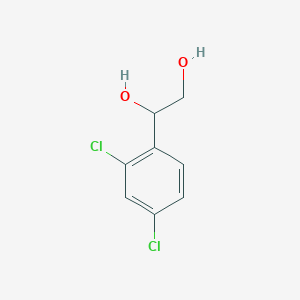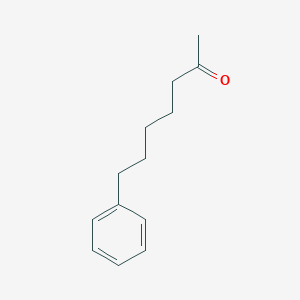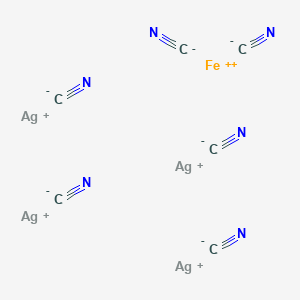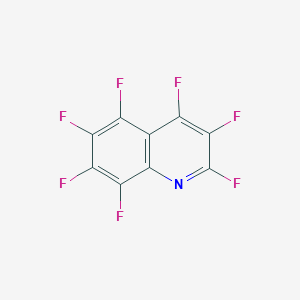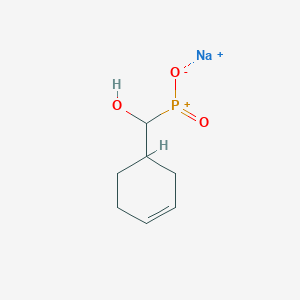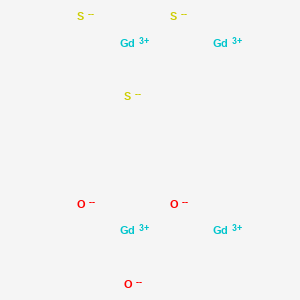
Gadolinium oxysulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadolinium oxysulfide is a rare earth metal compound that has gained significant attention in scientific research due to its unique properties. It is a luminescent material that emits light when excited by an external energy source, making it useful in various applications such as medical imaging, radiation detection, and photoluminescence.
Mécanisme D'action
The mechanism of action of gadolinium oxysulfide in medical imaging involves its ability to alter the magnetic properties of tissues and organs in the body. It shortens the T1 relaxation time, which results in brighter signals on MRI images. In photodynamic therapy, gadolinium oxysulfide nanoparticles are excited by light, which triggers the production of reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
Studies have shown that gadolinium oxysulfide is generally well-tolerated by the body and does not cause significant toxicity or adverse effects. However, long-term exposure to high doses of gadolinium-based contrast agents has been associated with the development of nephrogenic systemic fibrosis in patients with kidney problems.
Avantages Et Limitations Des Expériences En Laboratoire
Gadolinium oxysulfide is a versatile material that can be easily synthesized and modified for various applications. Its luminescent properties make it useful in fluorescence microscopy and as a radiation detector. However, its use in medical imaging is limited by its potential to cause adverse effects in certain patient populations.
Orientations Futures
There are several future directions for research on gadolinium oxysulfide. One area of interest is the development of new synthesis methods that can produce nanoparticles with improved properties. Another direction is the exploration of gadolinium oxysulfide as a potential therapeutic agent for cancer treatment. Additionally, researchers are investigating the use of gadolinium oxysulfide in other applications, such as optoelectronics and catalysis.
Méthodes De Synthèse
Gadolinium oxysulfide can be synthesized through various methods, including thermal decomposition, co-precipitation, and sol-gel processes. The most commonly used method is the co-precipitation method, which involves mixing a gadolinium salt solution with a sulfide or thiosulfate solution under controlled conditions.
Applications De Recherche Scientifique
Gadolinium oxysulfide has been extensively studied for its applications in medical imaging, particularly in magnetic resonance imaging (MRI). It is used as a contrast agent to enhance the visibility of tissues and organs in the body. Gadolinium oxysulfide nanoparticles have also been explored for their potential use in cancer treatment through photodynamic therapy.
Propriétés
Numéro CAS |
12339-07-0 |
|---|---|
Nom du produit |
Gadolinium oxysulfide |
Formule moléculaire |
Gd4O3S3 |
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
gadolinium(3+);oxygen(2-);sulfide |
InChI |
InChI=1S/2Gd.2O.S/q2*+3;3*-2 |
Clé InChI |
MIKCAECBBIRHCH-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[S-2].[Gd+3].[Gd+3] |
SMILES canonique |
[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Gd+3].[Gd+3].[Gd+3].[Gd+3] |
Autres numéros CAS |
37265-36-4 |
Synonymes |
gadolinium oxysulfide gadolinium sulfoxylate Gd2O2S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





